Cas no 677728-83-5 (3,5-Difluorobenzaldehyde Oxime)
3,5-Difluorobenzaldehyde Oxime Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 3,5-difluoro-, oxime (9CI)
- N-[(3,5-difluorophenyl)methylidene]hydroxylamine
- 3,5-Difluorobenzaldehyde Oxime
- SCHEMBL15634692
- A915460
- BS-24635
- 3,5-Difluorobenzaldehydeoxime
- (Z)-3,5-difluorobenzaldehyde oxime
- AKOS006275811
- E91705
- (NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine
- 677728-83-5
- MFCD03412421
-
- MDL: MFCD03412421
- Inchi: 1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+
- InChI Key: NINQBDWXDZJNJQ-ONNFQVAWSA-N
- SMILES: FC1C=C(C=C(/C=N/O)C=1)F
Computed Properties
- Exact Mass: 157.03392011g/mol
- Monoisotopic Mass: 157.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.6Ų
3,5-Difluorobenzaldehyde Oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D452198-100mg |
3,5-Difluorobenzaldehyde Oxime |
677728-83-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452198-500mg |
3,5-Difluorobenzaldehyde Oxime |
677728-83-5 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D452198-1g |
3,5-Difluorobenzaldehyde Oxime |
677728-83-5 | 1g |
$ 135.00 | 2022-06-05 | ||
| abcr | AB359090-10 g |
3,5-Difluorobenzaldehyde oxime; 97% |
677728-83-5 | 10g |
€339.50 | 2023-04-26 | ||
| Apollo Scientific | PC450197-10g |
3,5-Difluorobenzaldehyde oxime |
677728-83-5 | 97% | 10g |
£196.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595067-1g |
3,5-Difluorobenzaldehyde oxime |
677728-83-5 | 98% | 1g |
¥436.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595067-5g |
3,5-Difluorobenzaldehyde oxime |
677728-83-5 | 98% | 5g |
¥1192.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595067-10g |
3,5-Difluorobenzaldehyde oxime |
677728-83-5 | 98% | 10g |
¥2016.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595067-25g |
3,5-Difluorobenzaldehyde oxime |
677728-83-5 | 98% | 25g |
¥4677.00 | 2024-05-04 | |
| abcr | AB359090-10g |
3,5-Difluorobenzaldehyde oxime, 97%; . |
677728-83-5 | 97% | 10g |
€326.60 | 2025-04-17 |
3,5-Difluorobenzaldehyde Oxime Suppliers
3,5-Difluorobenzaldehyde Oxime Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 3,5-Difluorobenzaldehyde Oxime
3,5-Difluorobenzaldehyde Oxime: A Comprehensive Overview
3,5-Difluorobenzaldehyde oxime (CAS No. 677728-83-5) is a specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of benzaldehyde, with two fluorine atoms substituted at the 3 and 5 positions of the aromatic ring. The presence of the oxime group (-N=O) introduces unique chemical properties, making it a valuable compound for various applications.
The synthesis of 3,5-difluorobenzaldehyde oxime involves a multi-step process that typically begins with the preparation of 3,5-difluorobenzaldehyde. This intermediate is then subjected to hydroxylamine hydrochloride in an appropriate solvent to form the oxime. The reaction conditions, including temperature and pH, play a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic systems have further optimized this synthesis pathway, reducing production costs and improving scalability.
One of the most notable applications of 3,5-difluorobenzaldehyde oxime is in the field of pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, its ability to undergo nucleophilic addition reactions makes it a valuable precursor for constructing complex heterocyclic frameworks. Researchers have utilized this property to develop novel anti-inflammatory agents and potential anticancer drugs.
In addition to its pharmaceutical applications, 3,5-difluorobenzaldehyde oxime has found utility in materials science. The compound exhibits interesting electronic properties due to the electron-withdrawing effects of the fluorine atoms and the conjugation with the oxime group. These properties make it a promising candidate for use in organic electronics, such as semiconducting materials for thin-film transistors (TFTs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport characteristics, paving the way for its use in flexible electronics.
The chemical stability of 3,5-difluorobenzaldehyde oxime is another factor that contributes to its versatility. Under standard storage conditions, the compound remains stable for extended periods, making it suitable for long-term use in research and industrial settings. However, exposure to strong oxidizing agents or extreme temperatures can lead to decomposition. Researchers have explored methods to stabilize the compound further by encapsulating it within inert matrices or by modifying its structure to enhance resilience.
From an environmental perspective, 3,5-difluorobenzaldehyde oxime has been studied for its biodegradability and ecological impact. Initial assessments suggest that under aerobic conditions, the compound undergoes microbial degradation relatively quickly compared to other fluorinated aromatic compounds. This finding is significant for industries relying on this compound, as it reduces concerns related to environmental contamination.
Recent breakthroughs in computational chemistry have also shed light on the electronic structure and reactivity of 3,5-difluorobenzaldehyde oxime at a molecular level. Advanced density functional theory (DFT) calculations have revealed that the fluorine substituents significantly alter the electron distribution across the aromatic ring and the oxime group. These insights are crucial for designing new synthetic routes and predicting reactivity patterns in complex chemical systems.
In conclusion, 3,5-difluorobenzaldehyde oxime (CAS No. 677728-83-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in pharmaceutical development and materials science. As research continues to uncover new potential uses and optimize its synthesis pathways, 3,5-difluorobenzaldehyde oxime is poised to play an even more prominent role in advancing modern chemistry.
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